2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol
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Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a chemical compound with the CAS Number: 14788-32-0 . It has a molecular weight of 163.22 .
Molecular Structure Analysis
The molecular formula of this compound is C10H13NO . The average mass is 147.217 Da and the monoisotopic mass is 147.104797 Da .Physical and Chemical Properties Analysis
The molecular weight of this compound is 163.22 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Synthesis Methods
A general route for synthesizing 8-substituted tetrahydroisoquinolines, including 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol, was detailed by Rey, Vergnani, and Dreiding (1985). This method involves converting isoquinoline into various derivatives, including this compound, through a series of reactions including Sandmeyer-like reactions and selective reductions (Rey, Vergnani, & Dreiding, 1985).
Therapeutic Potential
Singh and Shah (2017) reviewed patents on tetrahydroisoquinoline derivatives, highlighting their therapeutic potential in various areas such as cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders. This review underscores the significance of these compounds in drug discovery, particularly in cancer and CNS applications (Singh & Shah, 2017).
Pharmacological Activities
Zára-Kaczián et al. (1986) conducted studies on 8-(substituted-amino)-4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, discovering that specific structural features are crucial for antidepressant action. This research suggests potential pharmacological applications for these compounds in treating depression (Zára-Kaczián et al., 1986).
Norepinephrine Potentiation
Kihara et al. (1994) synthesized and evaluated phenolic 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols, revealing their activity as norepinephrine potentiators. This finding points to potential applications in enhancing norepinephrine function (Kihara et al., 1994).
Inhibition of Electron Transport System
Suzuki, Mizuno, and Yoshida (1989) found that tetrahydroisoquinoline significantly inhibits NADH-ubiquinone reductase in mouse brain mitochondria. This discovery indicates potential applications in studying mitochondrial function and neurotoxicity (Suzuki, Mizuno, & Yoshida, 1989).
Mechanism of Action
While the specific mechanism of action for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is not mentioned in the search results, it’s worth noting that 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds to which it belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-6-5-8-3-2-4-10(12)9(8)7-11/h2-4,12H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLXGEARAXXBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14788-32-0 |
Source
|
Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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